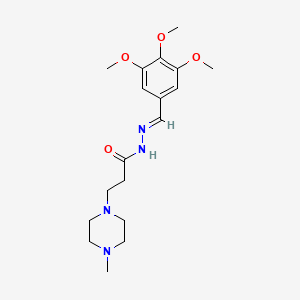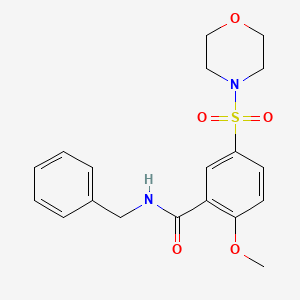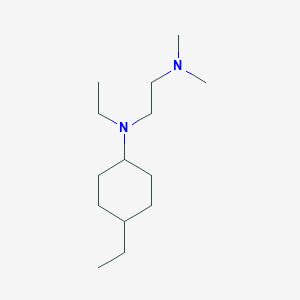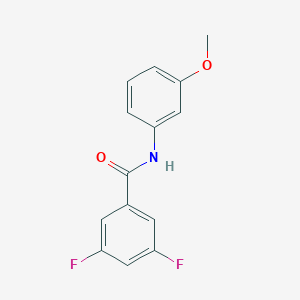
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1960s, but it was not until the 1990s that its anti-tumor properties were discovered. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
Mécanisme D'action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to activate the transcription factor NF-kB, which plays a key role in the immune response. This activation leads to the production of cytokines and chemokines that recruit immune cells to the tumor site. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to induce the production of reactive oxygen species (ROS) in tumor cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce fever and hypotension in animal models. These effects are thought to be due to the activation of the immune system and the release of cytokines and other inflammatory mediators. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to induce the production of nitric oxide, which plays a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a number of advantages as a research tool. It is a potent anti-cancer agent that can be used to study the mechanisms of tumor necrosis and immune activation. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer patients. However, there are also limitations to the use of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments. It is a highly reactive compound that can be difficult to handle, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods for 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, particularly its effects on the immune system. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in cancer patients.
Méthodes De Synthèse
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzaldehyde with 3-methylbenzonitrile in the presence of a catalyst, such as sodium methoxide. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring. The synthesis of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied and optimized, resulting in high yields and purity.
Applications De Recherche Scientifique
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancers. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. Clinical trials have been conducted to investigate the safety and efficacy of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in cancer patients, but the results have been mixed.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(7-11)16-18-17(22-19-16)13-8-14(20-2)10-15(9-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUNJCRKYLRLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
